Dodecyl ether
Description
Structure
2D Structure
Properties
IUPAC Name |
1-dodecoxydodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCBDXRRFKYBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051494 | |
| Record name | Didodecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4542-57-8 | |
| Record name | Dodecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4542-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dilauryl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl ether | |
| Source | DTP/NCI | |
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| Record name | Dodecane, 1,1'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Didodecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-oxybisdodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.634 | |
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| Record name | DILAURYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320BZ7I0LP | |
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Synthetic Methodologies and Chemical Transformations of Dodecyl Ether Structures
Established Synthetic Pathways for Dodecyl Ether Formation
The formation of dodecyl ethers, particularly symmetrical ethers like di-n-dodecyl ether, is predominantly achieved through well-established organic reactions. These methods, refined over decades, form the cornerstone of industrial and laboratory synthesis.
Williamson Ether Synthesis and Derivatives
The Williamson ether synthesis is a versatile and widely employed method for preparing both symmetrical and asymmetrical ethers. byjus.com Developed in 1850, the reaction fundamentally involves the nucleophilic displacement of a halide ion from an alkyl halide by an alkoxide ion. byjus.com This process occurs via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com
The reaction is initiated by converting an alcohol, such as dodecanol (B89629), into its more nucleophilic conjugate base, the dodecyloxide ion. This is typically achieved by reacting the alcohol with a strong base like sodium hydride or an alkali metal. byjus.comyoutube.com The resulting alkoxide then attacks a primary alkyl halide, like 1-bromododecane (B92323) or 1-chlorododecane, displacing the halide and forming the ether linkage. byjus.comwikipedia.org The reaction works best with primary alkyl halides, as secondary and tertiary halides tend to favor elimination side reactions. wikipedia.orgmasterorganicchemistry.com
To enhance reaction efficiency and overcome phase-solubility issues between the aqueous alkoxide and the organic alkyl halide, phase-transfer catalysis (PTC) is often employed. google.comrsc.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or dodecyl trimethylammonium bromide (DTAB), facilitates the transfer of the alkoxide anion from the aqueous phase to the organic phase where the reaction occurs. google.comrsc.org This technique allows for milder reaction conditions and avoids the need for strictly anhydrous solvents. google.com For instance, the synthesis of n-dodecyl ether from n-dodecyl alcohol and n-dodecyl chloride has been successfully demonstrated using dimethyl sulfoxide (B87167) (DMSO) as a solvent, which can enhance reaction rates and yields compared to conventional methods. cdnsciencepub.com One study reported achieving a 54% yield of n-dodecyl ether using this approach. cdnsciencepub.com
| Reactants | Catalyst/Base | Solvent | Key Features | Yield | Reference |
| Dodecanol, Dodecyl Halide | Sodium Hydride (NaH) | Aprotic Solvent | Standard SN2 mechanism; forms alkoxide in-situ. | Good | byjus.comyoutube.com |
| Dodecanol, Dodecyl Halide | Sodium Hydroxide (B78521) (NaOH) | Dimethyl Sulfoxide (DMSO) | DMSO enhances reaction rate. | 54% | cdnsciencepub.com |
| Phenol (B47542), Dodecyl Bromide | Phase-Transfer Catalyst (e.g., TBAB) | Biphasic (Water/Organic) | Facilitates reaction between phases for milder conditions. | >90% (for benzyl (B1604629) derivatives) | rsc.orgoc-praktikum.de |
Acid-Catalyzed Reactions and Condensation Processes
The acid-catalyzed dehydration of alcohols presents an alternative route for synthesizing symmetrical ethers. libretexts.org This method is particularly suitable for the industrial production of simple, symmetrical ethers from primary alcohols. libretexts.orgmasterorganicchemistry.com The reaction involves heating the alcohol, such as dodecanol, in the presence of a strong acid catalyst.
The mechanism proceeds in three main steps. masterorganicchemistry.com First, the acid protonates the hydroxyl group of an alcohol molecule, converting it into a good leaving group (water). masterorganicchemistry.com Next, a second molecule of the alcohol acts as a nucleophile, attacking the protonated alcohol and displacing the water molecule in an SN2 reaction to form a protonated ether. libretexts.org Finally, a weak base, such as another alcohol molecule or water, deprotonates this intermediate to yield the final ether product. masterorganicchemistry.comlibretexts.org
Reaction temperature is a critical parameter; lower temperatures (e.g., 130-140°C for ethanol) favor ether formation, while higher temperatures (above 150°C) promote an E2 elimination reaction, leading to the formation of alkenes as the major product. libretexts.orgmasterorganicchemistry.com A variety of acid catalysts can be used, including mineral acids like sulfuric acid, organic sulfonic acids such as p-toluenesulfonic acid, and heterogeneous solid acid catalysts like zeolites, bentonite (B74815) clays, or sulfated zirconia. masterorganicchemistry.comgoogle.comresearchgate.netcapes.gov.br For long-chain alcohols, catalysts such as tin(II) trifluoromethanesulfonate (B1224126) have been shown to achieve high conversions at temperatures between 150°C and 250°C. google.com Surfactant-type catalysts like dodecylbenzenesulfonic acid (DBSA) have also been used to facilitate dehydration reactions in aqueous emulsions. acs.org
Alkylation and Ethylene (B1197577) Oxide Addition Reactions
Alkylation, in the context of ether synthesis, refers to the addition of an alkyl group to an alcohol. wikipedia.org The Williamson synthesis is a prime example of O-alkylation where the alkylating agent is an alkyl halide. wikipedia.org Alcohols can also be alkylated using other agents and catalysts. For instance, the direct etherification of alcohols with alkenes over heterogeneous acid catalysts is a viable pathway. researchgate.net In this process, a catalyst like an H-Beta zeolite activates an alkene, such as 1-dodecene (B91753), which is then attacked by an alcohol nucleophile. researchgate.net
Ethylene oxide addition, or ethoxylation, is a specific and industrially significant type of alkylation used to produce polyoxyethylene ethers rather than simple dialkyl ethers. atamanchemicals.comwikipedia.org This reaction involves the ring-opening of ethylene oxide by an alcohol nucleophile, typically dodecanol, under basic or acidic catalysis. atamanchemicals.comgoogle.com This process is the foundational method for producing this compound ethoxylates and is discussed in detail in section 2.2.2.
Synthesis of Advanced this compound Derivatives
Building upon the fundamental this compound structure, a variety of derivatives can be synthesized to impart specific functionalities. These advanced structures are crucial in applications ranging from specialty surfactants to complex chemical intermediates.
Halogenated and Substituted Dodecyl Ethers
The synthesis of halogenated and other substituted dodecyl ethers can be achieved by utilizing halogenated precursors within established ether synthesis frameworks. For example, a halogenated this compound could be prepared via a Williamson synthesis using a halogenated alcohol and an alkyl halide, or vice-versa.
More complex substituted dodecyl ethers have been synthesized for specialized applications. In one study, di-n-dodecyl substituted diaza-18-crown-6 lariat (B8276320) ethers were prepared through the derivatization of 4,13-diaza-18-crown-6. nih.gov This involved either forming a bis(amide) followed by reduction or using reductive amination to attach the dodecyl sidearms. nih.gov Another example includes the synthesis of N,N,N′,N′-tetradodecyl-substituted diphenyl ether sulfonate, a type of Gemini (B1671429) surfactant. nih.gov
Polyoxyethylene Dodecyl Ethers (Ethoxylates)
Polyoxyethylene dodecyl ethers, commonly known as dodecyl alcohol ethoxylates or lauryl alcohol ethoxylates, are a major class of non-ionic surfactants. wikipedia.orgvenus-goa.com They are synthesized through the ethoxylation of dodecanol (lauryl alcohol). atamanchemicals.comvedantu.com The industrial process involves the reaction of dodecanol with ethylene oxide in the presence of a catalyst. wikipedia.org
The reaction is typically carried out at elevated temperatures (150-180°C) and pressures (1-2 bar) using a basic catalyst, most commonly potassium hydroxide (KOH). atamanchemicals.comwikipedia.orggoogle.com The catalyst deprotonates the alcohol, forming an alkoxide that initiates a nucleophilic attack on the carbon atom of the ethylene oxide ring, causing it to open and form the first ethoxy unit. google.com The resulting terminal hydroxyl group can then react with subsequent ethylene oxide molecules, leading to the growth of a polyoxyethylene chain. wikipedia.org
The process results in a mixture of molecules with varying lengths of the polyoxyethylene chain (n), and the final product is characterized by the average number of ethylene oxide units added per alcohol molecule. wikipedia.orgpjoes.com For example, researchers have synthesized branched dodecyl phenol polyoxyethylene ethers by first alkylating phenol with branched dodecene and then reacting the resulting dodecyl phenol with ethylene oxide to produce derivatives with an average of 7, 10, and 12 ethylene oxide units (b-DPEO₇, b-DPEO₁₀, and b-DPEO₁₂). rsc.orgrsc.orgrsc.org The control of reaction conditions, such as temperature and the molar ratio of reactants, is crucial for achieving the desired degree of ethoxylation and minimizing by-products like polyethylene (B3416737) glycol. google.comgoogle.com
| Derivative Type | Starting Materials | Catalyst | Key Reaction Conditions | Product Example | Reference |
| Branched Dodecyl Phenol Ethoxylates | Branched Dodecyl Phenol, Ethylene Oxide | KOH | Temp: ~160°C | b-DPEO₇, b-DPEO₁₀, b-DPEO₁₂ | rsc.orgrsc.org |
| Linear Dodecanol Ethoxylates | 1-Dodecanol, Ethylene Oxide | KOH or NaOH | Temp: 155-180°C; Pressure: 1-2 bar | Dodecanol ethoxylate (n=1-10) | atamanchemicals.comwikipedia.orggoogle.com |
| Narrow-Range Ethoxylates | 1-Dodecanol, Ethylene Oxide | Hydrotalcite-type catalysts | Constrained reaction on catalyst surface. | Dodecyl ethoxylates with narrow distribution | researchgate.net |
This compound-Functionalized Polymers and Copolymers
The incorporation of this compound moieties into polymer backbones imparts unique characteristics, such as hydrophobicity and self-assembly properties. A notable example is the synthesis of ABA-type block copolymers composed of poly(ethylene glycol) (PEG) and poly(dodecyl vinyl ether). These copolymers are synthesized via cationic polymerization of dodecyl vinyl ether and have applications as surfactants in emulsion polymerization. Another area of research focuses on sustainable polymer and coating systems that utilize monomers derived from biomass, such as dodecyl vinyl ether, which can function as a bio-based crosslinker.
In the realm of conductive polymers, copolymers of 3-dodecylthiophene (B10105) have been synthesized to bear aniline (B41778) groups at the terminus of the dodecyl side chain. mdpi.com This functionalization allows for the covalent attachment of the polymer to carbon nanotubes. mdpi.com The synthesis involves the etherification of a functionalized side chain with 4-aminophenol, protected as its diphenylimine, using a phase transfer catalyst. mdpi.com
Furthermore, the synthesis of high molecular weight poly(ethylene oxide)-b-poly(alkylglycidyl ether) diblock copolymers has been achieved, where dodecyl glycidyl (B131873) ether is a key component. sigmaaldrich.com These polymers demonstrate the versatility of this compound derivatives in creating advanced materials. Branched dodecyl phenol polyoxyethylene ethers have also been successfully synthesized through alkylation and subsequent ethylene oxide addition reactions, with the branched structure offering enhanced surface activity. rsc.org
Cholesteryl and Hydroxytyrosyl this compound Conjugates
The conjugation of dodecyl ethers to bioactive molecules like cholesterol and hydroxytyrosol (B1673988) has been explored to enhance their properties. A method for synthesizing cholesteryl ethers involves the treatment of mesylates of fatty alcohols with the sodium salt of cholesterol in toluene (B28343) with anhydrous dimethylformamide, producing cholesteryl dodecyl ethers in good yields. nih.gov Radioiodinated cholesteryl ethers, such as [125I]cholesteryl 12-(m-iodophenyl)this compound, have been synthesized as probes for lipoprotein studies. nih.gov These conjugates can be incorporated into low-density lipoproteins (LDL) to trace their metabolic fate. nih.gov The synthesis of cholesteryl conjugated lysozyme (B549824) has also been reported, where the hydrophobic cholesteryl group is attached to the protein, potentially improving its stability and activity. mdpi.com
Similarly, hydroxytyrosol, a potent antioxidant found in olive oil, has been chemically modified to produce hydroxytyrosyl this compound derivatives. acs.orgnih.gov The synthesis is a three-step procedure starting from hydroxytyrosol isolated from olive oil waste waters. nih.gov These lipophilic derivatives have shown selective cytotoxic activity against cancer cells. acs.org The digestive stability of these alkyl hydroxytyrosyl ethers has been found to be higher than that of hydroxytyrosol itself. researchgate.net
Crown Ether Appended this compound Systems
Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. wikipedia.org The attachment of this compound side chains to these macrocycles can modulate their solubility and complexation properties. The synthesis of such functionalized crown ethers can be achieved through various routes. iipseries.org For instance, dodecyl-14-crown-4 and dodecylmethyl-14-crown-4 have been utilized in ion-selective electrodes. tdl.org The general synthesis often involves the reaction of a functionalized catechol with a di-n-ethyleneglycol-ditosylate chain to form a benzo-crown ether. iipseries.org Direct functionalization of a pre-formed crown ether macrocycle is another viable, though less common, synthetic strategy. iipseries.org These systems are of interest for applications in phase transfer catalysis and as ionophores. wikipedia.orgnih.gov
Thioether and Glycidyl Ether Variants
Dodecyl Thioether Derivatives
The synthesis of dodecyl thioethers can be accomplished through several methods. A well-established route is the adaptation of the Williamson ether synthesis, which involves the reaction of an alkali metal derivative of a thiol with an alkyl halide. google.com Another approach involves the reaction of a thiol, such as dodecyl mercaptan, with an alcohol containing an electron-donating group in the α- or β-position, catalyzed by a Lewis acid like zinc chloride. google.com Thiol-ene "click" reactions have also emerged as a versatile method for the synthesis of thioether-containing polymers. researchgate.net For instance, the modification of polymers with dodecyl thiols can be achieved with high efficiency. researchgate.net
Dodecyl Glycidyl Ether Derivatives
Dodecyl glycidyl ether is commonly synthesized by reacting dodecyl alcohol with epichlorohydrin (B41342) in the presence of a strong base like sodium hydroxide. This reaction proceeds through the formation of a halohydrin ether intermediate, which is then dehydrohalogenated to yield the glycidyl ether. google.com Another synthetic pathway involves the epoxidation of allyl this compound using a peracid. Catalysts such as tin difluoride can be employed in the reaction between the alcohol and epichlorohydrin to improve the process. google.com These glycidyl ethers are reactive molecules due to the epoxide ring and are used as reactive diluents and in the formulation of epoxy resins.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of dodecyl ethers to enhance sustainability.
Metal-Free Catalysis and Sustainable Methodologies
A key aspect of green chemistry is the development of metal-free catalytic systems to avoid the environmental and health issues associated with heavy metals. researchgate.net For etherification reactions, transition-metal-free coupling methods have been developed. rsc.org For example, α-bromocarboxamides can react with certain alcohols to form ethers without the need for a transition-metal catalyst, with the reaction being controlled by the choice of base. rsc.org The use of organocatalysts is another promising avenue. acs.org Furthermore, methodologies that increase atom economy and reduce waste, such as one-pot syntheses and multicomponent reactions, are central to green synthesis strategies. rsc.org
Aqueous Media Reactions and Reduced Waste Generation
Conducting chemical reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. For ether synthesis, reactions in aqueous micellar media have been successfully demonstrated. scirp.org Surfactants like sodium dodecyl sulfate (B86663) (SDS) can form micelles in water, creating a microenvironment that facilitates the reaction between non-polar reactants. scirp.orgacs.org This approach has been used for the etherification of naphthols and hydroxy pyridines. scirp.org Phase transfer catalysis, often using a concentrated aqueous hydroxide phase, is another technique that allows for ether synthesis under milder, often solvent-free or aqueous, conditions, although it may require a catalyst that needs to be separated from the product. google.com The overarching goal of these methods is to minimize waste generation, which is a critical measure of the "greenness" of a chemical process. beeindia.gov.in The reduction of waste can be achieved through various strategies, including the use of renewable feedstocks, improving process control, and implementing on-site recovery and reuse of materials. beeindia.gov.in
Utilizing Biomass-Derived Precursors
The imperative for sustainable chemical production has catalyzed research into the use of renewable biomass as a feedstock for valuable compounds, including dodecyl ethers. Ethers synthesized from biomass-derived molecules are recognized for their potential as replacements for petroleum-based products in applications such as fuels and specialty chemicals. nih.gov Methodologies are being developed to convert various biomass-derived synthons—such as alcohols, furans, and lignin (B12514952)—into functionalized ethers through catalytic processes. nih.govosti.gov
A primary strategy involves the direct etherification of biomass-derived alcohols with long-chain alkenes. researchgate.net Research has demonstrated the viability of this approach using heterogeneous acid catalysts, which offer advantages in terms of separation and reusability. For instance, H-Beta zeolites have been identified as highly selective catalysts for the etherification of bio-based polyols with long-chain alkenes like 1-dodecene. researchgate.net In these solventless systems, alcohols derived from biomass, such as ethylene glycol and 1,2-propylene glycol, react with 1-dodecene to form the corresponding dodecyl ethers. researchgate.net
Another significant avenue involves the chemical modification of lignin, one of the most abundant biopolymers. researchgate.net Lignin's highly functionalized aromatic structure makes it a prime candidate for conversion into value-added products. researchgate.net One such modification is the reaction of alkaline lignin with dodecyl glycidyl ether. This process incorporates the lipophilic dodecyl alkyl chain into the lignin structure, demonstrating the use of a this compound derivative to functionalize a raw biomass component. researchgate.net The reaction is typically performed in the presence of a catalyst like dimethyl benzyl amine at elevated temperatures. researchgate.net
The etherification of other biomass platform molecules, such as 5-hydroxymethylfurfural (B1680220) (HMF), has also been explored. researchgate.net The selective etherification of the hydroxyl group in HMF with fatty alcohols, which can include dodecanol, using solid acid catalysts is a key step in producing novel bio-based surfactant precursors. researchgate.net
Research Findings: Catalytic Etherification with 1-Dodecene
Detailed studies have focused on optimizing the reaction conditions for the synthesis of long-chain alkyl ethers from biomass-derived alcohols and alkenes. H-Beta zeolites, in particular, have shown high selectivity for the desired mono-ether products. researchgate.net
Table 1: Etherification of Biomass-Derived Alcohols with 1-Dodecene using H-Beta Zeolite Catalyst Data sourced from Ruppert et al. researchgate.net
| Biomass-Derived Alcohol | Alkene | Catalyst | Temperature (K) | Glycol Conversion (%) | Selectivity to Mono- and Di-ethers (%) |
| Ethylene Glycol | 1-Dodecene | H-Beta Zeolite | 393 - 413 | 54 - 89 | 85 - 97 |
| 1,2-Propylene Glycol | 1-Dodecene | H-Beta Zeolite | 393 - 413 | 54 - 89 | 85 - 97 |
| Glycerol (B35011) | 1-Dodecene | H-Beta Zeolite | 393 - 413 | 15 - 20 | High |
Research Findings: Lignin Modification
The functionalization of lignin with ether compounds is a promising strategy for creating new biomaterials. The reaction between alkaline lignin and dodecyl glycidyl ether introduces long alkyl chains, fundamentally altering the properties of the biopolymer for potential surfactant applications. researchgate.net
Table 2: Modification of Alkaline Lignin with Dodecyl Glycidyl Ether Data sourced from Liu et al. researchgate.net
| Biomass Precursor | Reagent | Catalyst | Predominant Reaction Temperature (°C) |
| Alkaline Lignin | Dodecyl Glycidyl Ether | Dimethyl Benzyl Amine | 95 - 110 |
Catalytic Applications and Mechanistic Investigations Involving Dodecyl Ether
Dodecyl Ether as a Component in Micellar Catalysis Systems
Micellar catalysis utilizes the unique microenvironment provided by surfactant micelles to influence chemical reactions. nih.gov Dodecyl ethers, such as polyoxyethylene this compound (commercially known as Brij), are non-ionic surfactants that self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). scielo.br These micelles possess a hydrophobic core and a hydrophilic shell, creating distinct reaction environments that can significantly alter reaction rates and pathways. nih.govgovtsciencecollegedurg.ac.in
Role of Surfactant Micelles in Reaction Rate Modulation
The formation of micelles introduces a pseudophase into the reaction medium, which can modulate reaction rates through several mechanisms. govtsciencecollegedurg.ac.in The hydrophobic core of the this compound micelle can solubilize nonpolar reactants, thereby increasing their local concentration and accelerating the reaction rate. nih.gov Conversely, if a reactant is preferentially sequestered away from the catalytic site within the micelle, the reaction can be inhibited. mdpi.com
The nature of the surfactant and the reactants determines the extent and type of rate modulation. For instance, in the hydrolysis of certain esters, the rate is influenced by the distribution of the substrate between the aqueous phase and the micellar pseudophase. govtsciencecollegedurg.ac.in The microenvironment within the micelle, which can differ significantly from the bulk solution in terms of polarity and viscosity, also plays a crucial role in altering the intrinsic rate constant of the reaction. scielo.brgovtsciencecollegedurg.ac.in
A study on the acid-catalyzed hydrolysis of dodecyl sulphate and this compound sulphate surfactants demonstrated that their self-micellization catalyzes the reaction. ncl.ac.uk The rate of hydrolysis was observed to increase with surfactant concentration up to a certain point, after which it decreased. govtsciencecollegedurg.ac.in This behavior is attributed to the initial concentration of reactants within the micelles, followed by a dilution effect as the number of micelles increases. govtsciencecollegedurg.ac.in
Synergistic Effects in Mixed Micellar Catalysis
Mixing dodecyl ethers with other types of surfactants, such as anionic or cationic surfactants, can lead to synergistic effects in catalysis. scialert.net These mixed micellar systems often exhibit properties that are superior to those of the individual surfactants. researchgate.net For example, the critical micelle concentration (CMC) of a mixture of an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) and a non-ionic surfactant like a this compound is often lower than the CMCs of the individual components, indicating favorable interactions between the surfactant molecules. scialert.netresearchgate.net
These synergistic interactions arise from factors such as the reduction of electrostatic repulsion between the ionic headgroups of the anionic surfactant by the non-ionic surfactant, leading to more compact and stable micelles. scialert.net This enhanced stability and altered micellar structure can, in turn, influence the catalytic activity.
In a study involving the hydrolysis of trimethyl orthobenzoate, the presence of crown ethers with potassium dodecyl sulfate micelles was found to retard the catalytic effect. oup.com This highlights how the addition of a third component can modulate the micellar structure and its catalytic properties. Research on mixed micelles of sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), an anionic surfactant, and tetraethylene glycol monothis compound (Brij-30), a non-ionic surfactant, in reverse micelles showed that the properties of the entrapped water and the reaction kinetics could be tuned by varying the surfactant ratio. bose.res.inacs.org As the proportion of the this compound (Brij-30) increased, the water properties approached those of bulk water, and the rate of solvolysis of benzoyl chloride increased. bose.res.inacs.org This was correlated with faster solvation dynamics within the mixed reverse micelles. bose.res.inacs.org
The table below summarizes the synergistic effects observed in mixed micellar systems containing this compound derivatives.
| Surfactant System | Observation | Reference |
| Sodium Dodecyl Sulphate (SDS) / Triton X-100 | Synergistic interaction in mixed micelles, lower CMC than ideal mixture. | scialert.net |
| Sodium bis(2-ethylhexyl) sulfosuccinate (AOT) / Tetraethylene glycol monothis compound (Brij-30) | Increased rate of solvolysis with increasing Brij-30 mole fraction. | bose.res.inacs.org |
| Potassium dodecyl sulfate / Crown ethers | Retardation of micellar catalytic effects. | oup.com |
This compound-Based Catalysts and Nanoreactors
Beyond their role in micellar catalysis, dodecyl ethers are integral to the design of more complex catalytic systems, such as polymeric nanoreactors and as supports for heterogeneous catalysts.
Polymeric Nanoreactors for Enhanced Catalytic Activity
Polymeric nanoreactors are macromolecular structures that create confined spaces for catalytic reactions to occur, often leading to enhanced activity and selectivity. nih.govacademie-sciences.fr These nanoreactors can be formed by the self-assembly of amphiphilic block copolymers, where one of the blocks is hydrophobic and the other is hydrophilic. academie-sciences.fr Dodecyl groups are often incorporated into the hydrophobic block of these polymers. chinesechemsoc.org
In an aqueous environment, these polymers self-assemble into micelles or vesicles, with the hydrophobic, dodecyl-containing segments forming the core. nih.gov This hydrophobic core can serve as a nanoreactor, sequestering reactants and a catalyst from the bulk aqueous phase. nih.govacademie-sciences.fr This compartmentalization can protect sensitive catalysts from the external environment and increase the local concentration of reactants, thereby enhancing the reaction rate. nih.govacademie-sciences.fr
Research has shown that polymers containing dodecyl pendants can effectively shield catalytically active groups from the aqueous environment. chinesechemsoc.org For instance, copolymers designed for transfer hydrogenation reactions have demonstrated high efficiency, with the hydrophobic dodecyl groups creating a favorable microenvironment for the reaction. chinesechemsoc.org These polymeric nanoreactors can often be recovered and recycled without a significant loss of catalytic activity. academie-sciences.fr
Support for Heterogeneous Catalysts (e.g., Metal Nanoparticles)
Dodecyl ethers and related surfactants can also be used to stabilize and support heterogeneous catalysts, such as metal nanoparticles. mdpi.comresearchgate.net The surfactant can adsorb onto the surface of the nanoparticles, preventing their agglomeration and maintaining their high surface area, which is crucial for catalytic activity. researchgate.net
For example, dendrimers with poly(aryl ether) structures have been used as templates to create catalysts. mdpi.com Furthermore, carbon materials are frequently used as supports for noble metal nanoparticles in various catalytic applications. mdpi.com
Mechanistic Pathways in this compound-Mediated Catalysis
Understanding the mechanistic pathways in this compound-mediated catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. The mechanism often involves the partitioning of reactants between the bulk aqueous phase and the micellar or nanoreactor phase. govtsciencecollegedurg.ac.in
In micellar catalysis, the reaction can occur in the hydrophobic core of the micelle, at the micelle-water interface, or in the bulk solution. The location of the reaction depends on the polarity and solubility of the reactants and the catalyst. For nonpolar substrates, the reaction is likely to take place within the hydrophobic core of the this compound micelles. nih.gov
The mechanism of catalysis within polymeric nanoreactors is similar, with the hydrophobic dodecyl-containing core acting as the reaction site. nih.gov The polymer backbone can be functionalized with catalytic groups, or a separate catalyst can be encapsulated within the nanoreactor. academie-sciences.fr
In the case of this compound-stabilized metal nanoparticles, the reaction occurs on the surface of the metal. The this compound layer can influence the mechanism by selectively allowing certain reactants to access the catalytic sites and by altering the electronic properties of the metal surface. jove.com
A neutral-pathway mechanism has been proposed for the alkylation of phenol (B47542) in the presence of an acid catalyst, which accounts for the initial high concentration of phenolic ether. researchgate.net Mechanistic investigations into the copolymerization of CO2 and propylene (B89431) oxide (PO) mediated by double metal cyanide (DMC) catalysts have considered the role of dodecyl amine (DDA) as a co-catalyst. mdpi.com The presence of amines was found to influence the catalytic activity. mdpi.com Detailed mechanistic understanding at a molecular level can often be gained through computational methods like density functional theory (DFT), which can elucidate reaction pathways and transition states. nih.gov
Interfacial Phenomena and Substrate-Catalyst Interactions
This compound and its derivatives, particularly nonionic surfactants like polyethylene (B3416737) glycol dodecyl ethers, play a significant role in catalysis by modifying interfacial properties. Their amphiphilic nature, consisting of a hydrophobic 12-carbon dodecyl tail and a hydrophilic polar head group, allows them to form micro-heterogeneous environments such as micelles and microemulsions in aqueous or non-aqueous media. beilstein-journals.orgmdpi.comacs.org These self-assembled structures act as nanoreactors, influencing substrate-catalyst interactions primarily by concentrating reactants and catalysts at the interface, thereby altering local concentrations and orientations. chim.itunimib.it
In microemulsion systems, such as those stabilized by pentaethylene glycol this compound (C12E5), the interface is crucial for enzymatic catalysis. nih.gov By manipulating conditions like temperature, these systems can be shifted between a homogeneous isotropic microemulsion and a two-phase system, allowing for the separation of products, which are contained in an oil-rich phase, from the enzyme and surfactant in a water-rich phase. nih.gov This demonstrates the dynamic nature of the interface created by the this compound surfactant, which directly mediates the interaction and subsequent separation of the substrate, product, and catalyst.
The formation of nanoparticles within microemulsions further illustrates the role of this compound at interfaces. For instance, polyethylene glycol this compound has been used in water-in-oil microemulsions to synthesize uniform PtCo nanoparticles. nih.gov The micelles formed by the surfactant act as constrained reactors, where the size of the micelle governs the resulting nanoparticle size. nih.gov This controlled environment dictates the ultimate physical and catalytic properties of the nanoparticles, highlighting a direct link between the interfacial phenomena created by the this compound and the nature of the final catalyst.
The interaction between substrates and catalysts within these micellar systems is heavily influenced by their respective locations within the micelle. Studies on Diels-Alder reactions in the presence of dodecyl heptaoxyethylene ether (C12E7) micelles showed that the reaction was retarded. researchgate.netacs.org This retardation was attributed to the different binding locations of the reactants within the micelle, which effectively separates them and hinders their interaction. researchgate.netacs.org This finding underscores that the mere presence of a this compound-based interface does not guarantee rate enhancement; the specific partitioning and orientation of both the substrate and the catalyst within the micellar structure are critical factors. chim.it The catalytic performance is a result of a delicate balance of solubilization and compartmentalization of the reagents and the catalyst. chim.it
Influence on Reaction Selectivity and Efficiency
The presence of this compound derivatives in a catalytic system can profoundly influence both the selectivity and efficiency of chemical reactions. This influence stems from the unique microenvironment provided by micellar or interfacial systems, which can favor specific reaction pathways and enhance reaction rates.
A clear example of enhanced efficiency is the catalytic oxidation of polyethylene glycol this compound itself, using bimetallic nanoparticles. In a study using gold (Au) and palladium (Pd) catalysts on a carbon support, a significant synergistic effect was observed. researchgate.net The bimetallic Au-Pd/C catalyst showed a marked increase in conversion efficiency compared to the monometallic catalysts, indicating that the combination of metals, facilitated within the reaction environment, leads to a more active catalytic system. researchgate.net
Table 1: Conversion of Polyethylene Glycol this compound with Different Catalysts Data sourced from a study on catalytic oxidation after 100 minutes of reaction. researchgate.net
| Catalyst | Conversion (%) |
| Pd/C | 23% |
| Au/C | 29% |
| Au-Pd/C | 38% |
This compound derivatives also play a crucial role in directing reaction selectivity. In the acid-catalyzed conversion of 1-dodecanol, the desired product is di-dodecyl ether, but a competing side reaction is the unimolecular dehydration to form an olefin. escholarship.org The use of a tungstated zirconia solid acid catalyst was found to selectively favor etherification. This enhanced selectivity is attributed to a cooperative effect between Brønsted and Lewis acid sites on the catalyst surface, which increases the surface concentration of the alcohol, thereby promoting the bimolecular etherification reaction over the unimolecular dehydration pathway. escholarship.org
In the realm of nanoparticle catalysis, the choice of this compound-based surfactant can impact catalytic activity. Gold nanoparticles were prepared and stabilized with various homogeneous polyoxyethylene this compound surfactants, including octaoxyethylene this compound (C12EO8). acs.org While the size of the resulting gold nanoparticles was not heavily dependent on the terminal group of the surfactant, their catalytic activity was. The introduction of more hydrophobic terminal groups to the C12EO8 surfactant led to a decrease in catalytic activity for the reduction of p-nitrophenol. acs.org This suggests that modifications to the this compound surfactant structure can alter the accessibility of the catalytic nanoparticle surface, thereby influencing reaction efficiency.
Table 2: Influence of Surfactant Terminal Group on Gold Nanoparticle Size and Catalytic Activity Data from a study on gold nanoparticles protected by C12EO8 derivatives. acs.org
| Surfactant Terminal Group | Average Nanoparticle Size (nm) | Catalytic Activity |
| Hydroxy (-OH) | 5.1 ± 1.2 | Highest |
| Methoxy (-OMe) | 8.1 ± 1.4 | Decreased |
| Ethoxy (-OEt) | 6.4 ± 2.1 | Decreased |
| Trioxypropylene (-OPO3) | 8.6 ± 2.9 | Decreased |
Furthermore, in the synthesis of tert-dodecanethiol, the by-product dodecyl sulfide (B99878) (a thioether analog of this compound) has been repurposed as a component of a liquid catalyst system with anhydrous aluminum chloride. google.com This catalytic system demonstrates high selectivity, achieving over 98% for the desired product, showcasing how a dodecyl-containing compound can be integral to creating a highly selective catalytic environment. google.com The use of micelles can also steer the regioselectivity of a reaction, as seen in the hydroformylation of alkenes where the alignment of the substrate within the micelle's alkyl chains leads to a preferred orientation when approaching the catalyst. chim.itunimib.it
Environmental Dynamics and Biodegradation Pathways of Dodecyl Ether Compounds
Mechanisms of Ether Bond Scission in Biodegradation
The biodegradation of dodecyl ether compounds is initiated by the cleavage of the ether bond, a critical step that leads to the loss of their surfactant properties. This process is primarily mediated by microbial enzymes.
Initial Cleavage Steps and Microbial Assimilation
The initial step in the biodegradation of many this compound compounds involves the scission of the central ether bond, which separates the hydrophobic dodecyl chain from the hydrophilic portion of the molecule. Several mechanisms have been proposed for this bacterial cleavage of alkyl-O-alkyl ether bonds. One prominent mechanism involves monooxygenases, which insert an oxygen atom at an ether-linked aliphatic carbon, creating a labile hemiacetal structure that spontaneously dissociates. Cytochrome P-450 systems are also implicated in the degradation of some ether compounds through a similar pathway.
For certain dodecyl ethers, particularly those with a terminal hydroxyl group on the polyoxyethylene chain, a vicinal hydroxyl group can participate in the cleavage. This can occur through dehydratase-mediated hydroxyl shift mechanisms, which also generate an unstable hemiacetal intermediate. Another proposed route involves the dehydration to a vinyl ether, which is then hydrolyzed.
The assimilability of the resulting fragments by microorganisms depends on the specific this compound. For instance, in the case of monoethylene glycol this compound (MEGDE), the cleavage yields a dodecyl chain and a C2 fragment, both of which are readily assimilated by certain bacteria. nih.govmicrobiologyresearch.org However, for higher ethoxamers, only the alkyl chain is typically assimilated, while the polyethylene (B3416737) glycol (PEG) derivative requires further degradation. nih.govmicrobiologyresearch.org
Role of Specific Microbial Strains (e.g., Pseudomonas sp.)
Various bacterial strains have been identified as capable of degrading this compound compounds. Pseudomonas species, in particular, have been extensively studied for their role in this process. nih.govmicrobiologyresearch.org For example, Pseudomonas sp. strain SC25A can utilize a range of PEG dodecyl ethers as its sole source of carbon and energy. nih.govmicrobiologyresearch.org This strain initiates the biodegradation by cleaving the dodecyl-ether bond. nih.govmicrobiologyresearch.org
Other bacteria, such as Rhodococcus sp. and Arthrobacter sp., have also been shown to degrade various ether compounds. nih.gov The specific enzymatic machinery for ether cleavage can differ between strains. Some organisms possess etherase systems that are responsible for the majority of the primary biodegradation. microbiologyresearch.org For instance, in the degradation of sodium dodecyltriethoxy sulphate, some bacterial isolates predominantly use ether-cleavage, liberating mono-, di-, and triethylene glycol monosulphates. microbiologyresearch.org
Metabolite Production and Subsequent Degradation Pathways
Following the initial ether bond cleavage, a series of metabolites are produced, which are then further degraded through various metabolic pathways.
Formation of Dodecanol (B89629), Dodecanal (B139956), and Dodecanoic Acid Derivatives
A common pathway following the scission of the this compound bond is the formation of 1-dodecanol. nih.govmicrobiologyresearch.org This alcohol is then sequentially oxidized to dodecanal and subsequently to dodecanoic acid. nih.govmicrobiologyresearch.orgnih.gov The production of these metabolites has been confirmed through the analysis of ether extracts during biodegradation studies. nih.govjeb.co.inebi.ac.uk
Under anaerobic conditions, dodecanol and dodecanal can accumulate, with less efficient conversion to carboxylic acids. nih.govmicrobiologyresearch.org In the presence of oxygen, however, the pathway typically proceeds towards the formation of dodecanoic acid.
Oxidation Products and Long-Term Fate
The dodecanoic acid formed can then enter the β-oxidation pathway, leading to the production of carbon dioxide and its incorporation into cellular biomass. nih.gov In some instances, further oxidation of the dodecyl chain can occur. For example, the formation of dodecan-1,12-dioic acid has been observed, which may serve as a way for the organism to store carbon under non-growing conditions. nih.govmicrobiologyresearch.org
In the case of more complex this compound derivatives, such as sodium dodecyltriethoxy sulphate, the initial ether cleavage yields glycol sulphates. These can be further oxidized to their corresponding carboxylic acid derivatives. microbiologyresearch.org For instance, triethylene glycol monosulphate can be oxidized to acetic acid 2-(diethoxy sulphate). microbiologyresearch.org While these organic metabolites are not typically persistent, their degradation can lead to the eventual release of sulphate. microbiologyresearch.org The long-term fate of these compounds generally involves complete mineralization to carbon dioxide and water. researchgate.net
Environmental Impact Assessment Methodologies (Focus on Process/Study Design)
Assessing the environmental impact of chemical compounds like dodecyl ethers requires a structured and systematic approach. The process of an Environmental Impact Assessment (EIA) is designed to identify and evaluate the potential environmental consequences of a substance's release and use. europa.eu
The EIA process typically begins with screening , which determines whether a full assessment is necessary based on the substance's properties and potential for significant environmental effects. europa.eu This is followed by scoping , which defines the boundaries of the study, including the key environmental aspects to be considered, the geographical area, and the specific assessment methodologies to be used. europa.eu
A crucial component of the EIA study is the establishment of a baseline , which describes the existing environmental conditions before any potential impact. sserenewables.com This is achieved through a combination of:
Desk-based studies: Reviewing existing literature, databases, and regulatory information. sserenewables.com
Site visits and surveys: Characterizing the specific environment where the compound may be released. sserenewables.com
Modeling: Predicting the environmental distribution and fate of the compound. sserenewables.com
For assessing the biodegradation of dodecyl ethers, specific study designs are employed. These often involve laboratory-based tests that simulate environmental conditions. For example, the OECD Screening Test 301E is a standardized method used to study the biodegradation of chemicals. researchgate.net Such tests measure the primary biodegradation of the parent compound and track the formation and disappearance of key metabolites over time. researchgate.net
The identification and quantification of metabolites are critical for understanding the degradation pathway and any potential transient toxic effects. microbiologyresearch.org Techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) are powerful tools for this purpose. researchgate.net
Screening and Simulation Tests in Aquatic and Terrestrial Environments
The biodegradability of this compound and related alcohol ethoxylates is typically evaluated using a tiered system of standardized tests, ranging from stringent screening tests to more environmentally realistic simulation tests. cefic-lri.org
Screening Tests:
Ready biodegradability tests (RBTs), such as the OECD 301 series, are stringent screening methods used to determine if a substance will undergo rapid and complete degradation in the environment. exxonmobilchemical.comacs.org A positive result in these tests, which typically run for 28 days, is generally considered indicative of rapid ultimate biodegradation in most aerobic environments. exxonmobilchemical.comcefic-lri.org Studies show that linear alcohol ethoxylates, including those with a C12 (dodecyl) alkyl chain, are readily biodegradable under aerobic conditions. europa.eueuropa.eu For instance, a C12 alcohol was found to be readily biodegradable, achieving 69.0% CO2 evolution in 28 days in an OECD 301B test. europa.eueuropa.eu Another study using the OECD 301D test reported 79% dissolved organic carbon (DOC) removal in 28 days. europa.eu The degree of branching in the alkyl chain is a critical factor, with highly branched structures showing slower biodegradation rates compared to their linear counterparts. exxonmobilchemical.com
The following table summarizes results from various ready biodegradability screening tests for linear alcohols of different chain lengths, including C12.
Table 1: Aerobic Biodegradability of Linear Alcohols in OECD 301 Screening Tests This interactive table summarizes the percentage of biodegradation over 28 days.
| Carbon Chain Length | Test Guideline | % Biodegradation (28 days) | Result | Source |
|---|---|---|---|---|
| C10 | OECD 301B | 74.6% | Readily Biodegradable | europa.eu |
| C12 | OECD 301B | 69.0% | Readily Biodegradable | europa.eueuropa.eu |
| C14 | OECD 301B | 82.2% | Readily Biodegradable | europa.eueuropa.eu |
| C16 | OECD 301B | 82.4% | Readily Biodegradable | europa.eueuropa.eu |
Simulation Tests:
Simulation tests, such as the OECD 303 (Continuous Activated Sludge), OECD 308 (Aquatic Sediment Systems), and OECD 309 (Surface Water), are designed to mimic degradation in specific environmental compartments. cefic-lri.orgnih.gov These tests use environmentally relevant conditions, including lower substrate concentrations and indigenous microbial populations. cefic-lri.orgacs.org
In a laboratory continuous activated sludge (CAS) unit (simulating a wastewater treatment plant), the removal efficiency for alcohol ethoxylates is very high. One study demonstrated that the removal of AE ranged from 99.70% for C18 compounds to over 99.98% for C12-C16 compounds. researchgate.net Another study using a CAS system found that C12-15 alcohol ethoxylates were biodegraded at >98.7%, with a total removal of >99.9%. researchgate.net
In soil, linear alkylbenzene sulfonates (LAS), another major surfactant, have been shown to degrade with half-lives ranging from 7 to 33 days in sludge-amended soils, indicating that terrestrial environments also facilitate degradation. researchgate.net While specific half-life data for this compound in soil from these searches is limited, the high aerobic biodegradability observed in aquatic tests suggests that similar effective degradation would occur in aerobic soil environments. researchgate.net
Monitoring of Degradation Rates and Pathways in Complex Matrices
Monitoring studies in complex environmental matrices, such as wastewater treatment plant (WWTP) effluents and river water, provide insight into the real-world degradation rates and the formation of intermediate metabolites.
Degradation Rates:
Degradation Pathways:
The biodegradation of alcohol ethoxylates is a stepwise process. Under aerobic conditions, the primary degradation pathway involves the enzymatic attack on the terminal end of the alkyl chain or the ethoxylate chain. The ultimate biodegradation of these compounds results in the formation of carbon dioxide, water, and biomass. nm.gov
Monitoring of WWTP effluents reveals the presence of various degradation intermediates. A key finding is that fatty alcohol (the unethoxylated alkyl chain, or AE with zero ethoxylation) is a major component found in treated effluents. researchgate.net In one monitoring study of European and Canadian WWTP effluents, fatty alcohol (C12-C18) constituted an average of 43% of the total measured alcohol ethoxylate content. This indicates that a significant pathway involves the cleavage of the ether linkages, releasing the fatty alcohol before it is further degraded.
The degradation can also proceed via shortening of the polyoxyethylene (EO) chain, leading to the formation of short-chain alcohol ethoxylates and polyethylene glycols (PEGs). umweltbundesamt.de The following table shows the distribution of alcohol ethoxylate homologues detected in treated wastewater effluent, highlighting the significant presence of the fatty alcohol (EO=0) component.
Table 2: Average Composition of Alcohol Ethoxylates in Treated WWTP Effluent This interactive table shows the relative abundance of different components of alcohol ethoxylates found in wastewater treatment plant effluents. Data is derived from monitoring studies.
| Compound Group | Average Contribution to Total AE | Source |
|---|---|---|
| Fatty Alcohol (AOH, EO=0) | 43% | researchgate.net |
This presence of fatty alcohol as a primary metabolite in treated effluent underscores its importance in the environmental assessment of this compound and other alcohol ethoxylate compounds. researchgate.net
Biological and Biomedical Research Paradigms of Dodecyl Ether Derivatives
Pharmacokinetic Studies and Biotransformation Mechanisms (using labeled compounds)
The understanding of a compound's journey through a biological system is fundamental to its development as a therapeutic or diagnostic agent. Pharmacokinetic studies, which encompass absorption, distribution, metabolism, and excretion (ADME), are crucial in this regard. The use of radiolabeled dodecyl ether derivatives has been instrumental in elucidating these pathways.
ADME studies are integral to the comprehensive safety evaluation of new molecular entities and are a standard component of registration packages for new drugs. nih.gov In vivo studies using radiolabeled compounds, such as those containing ³H or ¹⁴C, provide quantitative data on the routes of excretion, the pharmacokinetics of the total drug-related material in circulation, and the characterization of metabolites. nih.gov
For instance, studies on surfactants like sodium dodecyltriethoxy sulphate, a this compound derivative, have been conducted in rats using ¹⁴C labeling. microbiologyresearch.org These studies are essential for understanding how these compounds are absorbed, where they are distributed in the body, how they are metabolized, and the routes and rates of their excretion. nih.govresearchgate.net The insights from such preclinical ADME studies in animal models are critical for predicting the pharmacokinetic profile in humans. nih.gov
The biotransformation of this compound derivatives is a key aspect of their pharmacokinetic profile. The metabolic fate of these compounds often involves the enzymatic breakdown of the molecule.
Studies on the biodegradation of alcohol ethoxylate nonionic surfactants, such as polyethylene (B3416737) glycol (PEG) dodecyl ethers, by microorganisms like Pseudomonas sp. have shown that a primary mechanism of degradation is the scission of the dodecyl-ether bond. nih.gov This cleavage releases the dodecyl alkyl chain from the ethoxylate head group. nih.gov
In the case of monoethylene glycol this compound (MEGDE), this initial cleavage results in the formation of dodecanol (B89629). nih.gov Subsequent oxidation of dodecanol leads to the production of dodecanal (B139956) and then dodecanoic acid. nih.gov Further metabolism can proceed via β-oxidation, breaking down the fatty acid into smaller units for energy production, or through elongation to form longer-chain fatty acyl residues that can be incorporated into cellular lipids. nih.gov
A study on the metabolism of sodium dodecyl sulfate (B86663) (SDS) by Pseudomonas aeruginosa identified a similar metabolic sequence, with the production of dodecanol, dodecanal, and decanoic acid. jeb.co.in This suggests a common metabolic pathway for the alkyl portion of these surfactant molecules. The metabolic pathways for sodium dodecyltriethoxy sulphate also involve ether cleavage, leading to the formation of various ethylene (B1197577) glycol monosulphates and their oxidized products. microbiologyresearch.org
| Parent Compound | Key Metabolic Process | Identified Metabolites | Analytical Techniques | Reference |
| Monoethylene glycol this compound (MEGDE) | Dodecyl-ether bond scission, Oxidation | Dodecanol, Dodecanal, Dodecanoic acid, Dodecan-1,12-dioic acid | Radiotracer studies ([¹⁴C]MEGDE) | nih.gov |
| Sodium dodecyl sulfate (SDS) | Oxidation, β-oxidation | Dodecanol, Dodecanal, Decanoic acid | Gas Chromatography-Mass Spectrometry (GC-MS) | jeb.co.in |
| Sodium dodecyltriethoxy sulphate | Ether cleavage, Oxidation | Mono-, di-, and triethylene glycol monosulphates, Acetic acid 2-(ethoxy sulphate), Acetic acid 2-(diethoxy sulphate) | Radiotracer studies ([³⁵S]SDTES) | microbiologyresearch.org |
Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways
Mechanistic Studies of Biological Activity
This compound derivatives exhibit a range of biological activities, from selective cytotoxicity against cancer cells to interactions with cellular membranes that can be harnessed for various biomedical purposes.
Certain this compound derivatives have demonstrated promising potential as anticancer agents due to their ability to selectively target and kill cancer cells.
Hydroxytyrosyl this compound (HTDE): This lipophilic derivative of the olive oil phenolic compound hydroxytyrosol (B1673988) has shown significant selective cytotoxicity against A549 lung cancer cells and MCF7 breast cancer cells when compared to their non-malignant counterparts. nih.govfao.orgacs.org The anticancer mechanisms of HTDE are multifaceted and include:
Moderate Glycolysis Inhibition: HTDE has been found to moderately inhibit the process of glycolysis in A549 cells. nih.govacs.org Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), and inhibiting this pathway can disrupt their energy supply and proliferation. nih.govmdpi.com
Induction of Oxidative Stress: The compound can induce oxidative stress within cancer cells. nih.govacs.org An increase in reactive oxygen species (ROS) can lead to cellular damage and trigger apoptosis (programmed cell death). acs.orgmdpi.com
DNA Damage: Treatment with HTDE has been shown to cause DNA damage in A549 cells. nih.govacs.org Accumulation of DNA damage can overwhelm cellular repair mechanisms and lead to cell death. mdpi.comresearchgate.net
Furthermore, HTDE has been shown to act synergistically with the conventional anticancer drug 5-fluorouracil, enhancing its cytotoxic effect in A549 cancer cells but not in non-malignant cells. nih.gov This suggests a potential for combination therapies to improve efficacy and reduce side effects.
| This compound Derivative | Cancer Cell Line | Non-Malignant Cell Line | Observed Anticancer Mechanisms | Reference |
| Hydroxytyrosyl this compound (HTDE) | A549 (lung), MCF7 (breast) | MRC5 (lung), MCF10 (breast) | Glycolysis inhibition, Oxidative stress, DNA damage | nih.govfao.orgacs.org |
The amphiphilic nature of this compound derivatives drives their interaction with cellular membranes, a key factor in their biological effects.
Dodecylglycerol (DDG): As a chemically stable alkylglycerol ether equivalent of glycerol (B35011) monolaurate (GML), dodecylglycerol has been studied for its membrane-disruptive properties. acs.orgresearchgate.netnih.govx-mol.com Using supported lipid bilayer platforms, research has shown that DDG induces concentration-dependent morphological changes in phospholipid membranes. acs.orgresearchgate.netnih.gov Notably, the extent of these membrane remodeling events is greater than that caused by its ester counterpart, GML. acs.orgresearchgate.net Time-lapsed fluorescence microscopy has revealed that DDG causes extensive membrane tubulation, a distinct mechanism of membrane disruption compared to the membrane budding induced by GML. acs.orgresearchgate.netnih.gov These findings highlight how the ether linkage in DDG not only enhances chemical stability but also modulates its interaction with and disruption of biological membranes. acs.orgresearchgate.netnih.gov
Nonaethylene Glycol Monothis compound: This non-ionic surfactant has been investigated for its interaction with the intestinal epithelium. tandfonline.comnih.govtandfonline.com Studies using organ-cultured pig jejunal mucosal explants have shown that at a concentration of 2 mM, it rapidly permeabilizes enterocytes. tandfonline.comnih.govtandfonline.com Interestingly, it also blocks both constitutive and receptor-mediated endocytosis from the brush border, indicating a significant impact on apical membrane trafficking. tandfonline.comnih.gov At the ultrastructural level, this this compound derivative causes the longitudinal fusion of brush border microvilli, demonstrating a potent fusogenic activity that profoundly alters the dynamic properties of the cell membrane. tandfonline.comnih.gov
| This compound Derivative | Biological System/Model | Observed Interaction/Effect | Reference |
| Dodecylglycerol (DDG) | Supported lipid bilayers | Concentration-dependent membrane morphological changes, extensive membrane tubulation | acs.orgresearchgate.netnih.govx-mol.com |
| Nonaethylene glycol monothis compound | Pig jejunal mucosal explants | Enterocyte permeabilization, blockage of endocytosis, fusion of brush border microvilli | tandfonline.comnih.govtandfonline.com |
Selective Cytotoxicity and Anticancer Mechanisms (e.g., glycolysis inhibition, oxidative stress, DNA damage)
Advanced Biomedical Applications (Focus on Design Principles)
The unique properties of this compound derivatives, such as their amphiphilicity, ability to self-assemble, and interact with biological membranes, make them attractive building blocks for the design of advanced biomedical systems.
The design of such systems often relies on the principle of creating "smart" biomaterials that can respond to specific stimuli or target particular sites in the body. researchgate.net For example, in the context of drug delivery, nanoparticles can be engineered to improve the solubility, stability, and bioavailability of therapeutic agents. medsci.orgresearchgate.net The inclusion of this compound derivatives in these formulations can be guided by their ability to act as surfactants or to form micellar structures that encapsulate drugs. nih.gov
In the field of tissue engineering, scaffolds are designed to mimic the natural extracellular matrix and support cell growth and tissue regeneration. nih.govmdpi.com this compound derivatives, as part of larger polymer structures or as functional coatings, can be used to modify the surface properties of these scaffolds, influencing cell adhesion and proliferation. nih.gov For instance, the hydrophobicity of the dodecyl chain can be exploited to create self-healing hydrogels through hydrophobic associations, a principle that could be applied to this compound-containing polymers. The design of such materials often involves a careful balance of hydrophobic and hydrophilic components to achieve the desired mechanical and biological properties.
The structure-activity relationship (SAR) is a key design principle. For example, in a series of diaryl ether derivatives, the presence and position of certain substituents on the phenyl ring were found to significantly enhance antitumor activity. nih.gov Similarly, for antibacterial chitosan (B1678972) derivatives, the length of the alkyl chain, including dodecyl, influenced the activity. researchgate.net These principles, which link chemical structure to biological function, are critical for the rational design of new and more effective this compound-based biomedical materials and therapeutics.
Targeted Drug Delivery Systems Utilizing this compound Scaffolds
This compound derivatives are integral to the advancement of targeted drug delivery systems, which are designed to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and minimizing systemic toxicity. researchgate.net These derivatives are often amphiphilic, possessing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) portion, a characteristic that allows them to self-assemble into various nanostructures in aqueous environments. These structures, such as micelles, nanoparticles, and liposomes, can encapsulate or be conjugated with drug molecules. sigmaaldrich.comresearchgate.net
The hydrophobic this compound chains typically form the core of these nanocarriers, providing a reservoir for poorly water-soluble drugs. The hydrophilic part, often a poly(ethylene glycol) (PEG) chain, forms the outer shell, which interfaces with the biological environment. This PEGylated surface helps to reduce clearance by macrophages and improve the circulation time of the drug delivery system. nih.gov
Researchers have explored various this compound-based scaffolds for delivering a range of therapeutic agents. For instance, poly(ether-anhydride) microparticles composed of sebacic acid and PEG have been developed for sustained drug delivery to the lungs. nih.gov The inclusion of PEG in the polymer backbone enhances aerosolization and helps evade phagocytic clearance. nih.gov In another application, hybrid liposomes incorporating polyoxyethylene this compound have been fabricated as theranostic agents for detecting colorectal cancer. researchgate.net
The design of these delivery systems can be tailored to target specific cells or tissues. This can be achieved by attaching targeting ligands—such as antibodies, peptides, or nucleic acids—to the surface of the nanocarrier. sigmaaldrich.comresearchgate.net These ligands recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells.
| Scaffold Type | Derivative Example | Application | Key Research Finding |
| Polymeric Micelles | Polyoxyethylene this compound | Solubilization of poorly soluble drugs | Self-assembles to form nanosized spherical structures with a hydrophobic core and hydrophilic shell in aqueous medium. researchgate.net |
| Hybrid Liposomes | Polyoxyethylene this compound [C12(EO)] | Theranostic agent for colorectal cancer detection | The liposome (B1194612) framework was constituted with polyoxyethylene this compound. researchgate.net |
| Poly(ether-anhydride) Microparticles | Polymer of sebacic acid and poly(ethylene glycol) | Sustained drug delivery in the lungs | Addition of 10% PEG into the polymer backbone significantly enhanced deposition in an in vitro lung model. nih.gov |
| Polyelectrolyte Complexes | Amphiphilic poly-alkyl amine derivatives | Anticancer drug delivery | Complexing with an anionic polymer can overcome the inherent cytotoxicity of the poly-alkyl amine. journal-dtt.org |
Medical Imaging and Diagnostic Agent Design
The unique physicochemical properties of this compound derivatives also make them valuable components in the design of advanced medical imaging and diagnostic agents. Their ability to be incorporated into larger molecular structures and nanoparticle formulations allows for the development of sophisticated contrast agents and probes for a variety of imaging modalities. dovepress.com
In the realm of magnetic resonance imaging (MRI), nanomaterial-based contrast agents offer several advantages over conventional agents, including tunable biodistribution and the potential for target specificity. researchgate.net this compound derivatives can be used as surfactants or coating materials in the synthesis of these nanoparticles. For example, amphiphilic dodecyl methacrylate (B99206) has been used to coat hybrid gold-iron oxide nanoparticles for in vivo imaging. dovepress.com
Furthermore, this compound derivatives play a role in the development of multimodal imaging probes, which combine the strengths of two or more imaging techniques, such as MRI and positron emission tomography (PET). researchgate.netdovepress.com These probes can provide complementary information about anatomy and function. For instance, nanoparticles designed for dual-modality PET and MRI have been developed to visualize fibrin, a key protein involved in blood clotting. dovepress.com
The use of this compound-containing compounds is also found in optical imaging and tissue clearing techniques. For example, dibenzyl ether (DBE) is used as a hydrophobic solution in some tissue clearing protocols to render large biological samples transparent for microscopic imaging. nih.gov This is due to its high refractive index and ability to efficiently infiltrate tissues. nih.gov
| Derivative/Compound | Imaging Modality | Application | Research Finding |
| Dodecyl methacrylate (DMA) | Multimodal (e.g., MRI, CT) | Coating for hybrid gold-iron oxide nanoparticles | Used as an amphiphilic coating for in vivo applications of hybrid nanoparticles. dovepress.com |
| Polyoxyethylene this compound | Not specified | Component of hybrid liposomes for theranostics | Fabricated into hybrid liposomes as a theranostic agent for colorectal cancer detection. researchgate.net |
| Dibenzyl ether (DBE) | Optical Imaging (Microscopy) | Tissue clearing agent | Used as a hydrophobic, high refractive index solution to make tissues transparent. nih.gov |
| Heptaoxyethylene this compound (HOEDE) | Not specified | Mentioned in the context of molecular imaging | A study in Analytical Sciences mentions HOEDE in the context of molecular imaging research. jsac.or.jp |
Analytical Methodologies and Characterization Techniques in Dodecyl Ether Research
Spectroscopic Characterization of Dodecyl Ether Structures
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding. For dodecyl ethers, several spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic-level structure of molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize dodecyl ethers.
In ¹H NMR spectra of dodecyl ethers, the protons on the carbon adjacent to the ether oxygen typically appear in the chemical shift range of 3.4-4.5 ppm. libretexts.org For instance, in decyl vinyl ether, the protons of the CH₂O group present as a triplet at approximately 3.67 ppm. rsc.org The terminal methyl (CH₃) protons of the dodecyl chain are found further upfield, as exemplified by the triplet at 0.88 ppm in decyl vinyl ether. rsc.org The numerous methylene (B1212753) (CH₂) groups of the long alkyl chain produce a complex multiplet signal, typically between 1.22 and 1.39 ppm. rsc.org
¹³C NMR spectroscopy provides complementary information. The carbon atom of the ether linkage (CH₂O) in dodecyl ethers typically resonates around 60-80 ppm. oregonstate.edu For example, in decyl vinyl ether, this peak is observed at 68.3 ppm. rsc.org The carbons of the long alkyl chain produce a series of peaks, with the terminal methyl carbon appearing at a distinct chemical shift, such as 14.2 ppm in decyl vinyl ether. rsc.org The chemical shifts of the other methylene carbons in the chain are generally found between 22.8 and 32.0 ppm. rsc.org Studies on hexaethylene glycol this compound (C₁₂E₆) have shown that ¹³C NMR line widths are highly dependent on the phase structure of the surfactant in aqueous solutions, with broader signals observed in the hexagonal (H₁) and lamellar (Lα) phases, indicating more restricted molecular motion. acs.orgacs.org
Table 1: Representative NMR Data for this compound Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Assignment | Reference |
| Decyl Vinyl Ether | ¹H | 3.67 (t) | CH₂O | rsc.org |
| Decyl Vinyl Ether | ¹H | 0.88 (t) | CH₃ | rsc.org |
| Decyl Vinyl Ether | ¹³C | 68.3 | CH₂O | rsc.org |
| Decyl Vinyl Ether | ¹³C | 14.2 | CH₃ | rsc.org |
| Dodecyl Vinyl Ether | ¹³C | 68.3 | CH₂O | rsc.org |
| Dodecyl Vinyl Ether | ¹³C | 29.6, 29.5, 29.2, 26.1 | (CH₂)n | rsc.org |
| Heptaethylene Glycol this compound | ¹³C | - | Broader signals in H₁ and Lα phases | acs.org |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. A key feature in the FTIR spectrum of a this compound is the C-O-C stretching vibration. rockymountainlabs.com This typically appears as a strong, sharp peak or set of peaks in the region of 1300 to 1000 cm⁻¹. rockymountainlabs.comspectroscopyonline.com
For saturated aliphatic ethers, a characteristic asymmetric C-O-C stretching band is observed between 1140 and 1070 cm⁻¹. spectroscopyonline.comuobabylon.edu.iq In aryl alkyl ethers, two distinct peaks are present: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. uobabylon.edu.iqbiomaterial.com.br For instance, in branched dodecyl phenol (B47542) polyoxyethylene ethers, the anti-symmetric and symmetric stretching vibrations of the C-O-C group are found at 1250 cm⁻¹ and 1100 cm⁻¹, respectively. rsc.org The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) helps to distinguish ethers from alcohols. spectroscopyonline.com Studies on aqueous mixtures of hexaethylene glycol this compound have utilized FTIR to show that the ordered conformational structure of both the hydrocarbon and polyoxyethylene chains is maintained after transitioning from a solid to a mesophase. acs.org
Table 2: Characteristic FTIR Absorption Bands for Dodecyl Ethers
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Description | Reference |
| C-O-C Asymmetric Stretch (Saturated) | 1140 - 1070 | Strong, sharp peak | spectroscopyonline.comuobabylon.edu.iq |
| C-O-C Asymmetric Stretch (Aryl Alkyl) | ~1250 | Strong peak | uobabylon.edu.iqbiomaterial.com.br |
| C-O-C Symmetric Stretch (Aryl Alkyl) | ~1040 | Strong peak | uobabylon.edu.iqbiomaterial.com.br |
| C-O-C Asymmetric Stretch (Vinyl Alkyl) | ~1220 | Strong peak | biomaterial.com.br |
| C-O-C Symmetric Stretch (Vinyl Alkyl) | ~850 | Weak peak | biomaterial.com.br |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. libretexts.org In the analysis of dodecyl ethers, both electron ionization (EI) and chemical ionization (CI) methods are employed, often coupled with gas chromatography (GC-MS). isca.innist.gov
Under electron ionization, the molecular ion peak (M+) of ethers may be weak or even absent. miamioh.edu A common fragmentation pathway is the α-cleavage, which involves the breaking of a C-C bond adjacent to the oxygen atom. libretexts.org Another characteristic fragmentation pattern for long-chain alkanes, including the dodecyl chain of these ethers, is a series of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.orgarizona.edu
Chemical ionization (CI) is a softer ionization technique that often results in a more abundant protonated molecule [MH]⁺, which helps in determining the molecular weight. isca.in For polyethylene (B3416737) glycol monoalkyl ethers, methane (B114726) chemical ionization (CH₄/CI) produces [MH]⁺ ions and various fragment ions that can be used for oligomer identification. isca.inresearchgate.net The relative abundance of the [MH]⁺ ion can be influenced by factors such as the length of the alkyl chain and the sample concentration. isca.in For example, in the CH₄/CI mass spectra of ethylene (B1197577) glycol monoalkyl ethers, the abundance of the (MH-H₂O)⁺ ion decreases as the length of the alkyl chain increases. isca.in
Chromatographic Separation and Purification Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For dodecyl ethers, both high-performance liquid chromatography and gas chromatography are vital for purification and analysis.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for the analysis of non-volatile or thermally unstable compounds like polyoxyethylene dodecyl ethers. Reverse-phase HPLC is a common mode used for these separations. For instance, heptaethylene glycol monothis compound can be analyzed using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The purity of commercial this compound-based surfactants, such as octaethylene glycol monothis compound (C₁₂E₈), is often assessed by HPLC, with standards reaching ≥ 99% purity. anatrace.com HPLC has also been employed in combination with quantitative NMR to establish a robust method for quantifying heptaoxyethylene this compound in solutions. researchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. While some higher molecular weight dodecyl ethers may not be suitable for direct GC analysis, volatile derivatives can be analyzed. GC is frequently coupled with mass spectrometry (GC-MS) for definitive identification of the separated components. researchgate.net The analysis of polyethylene glycol monoalkyl ethers by GC-MS has been used to study their characteristic fragmentation patterns. isca.inresearchgate.net The choice of the GC column is critical; polar capillary columns are well-suited for separating polar compounds like ethers. sigmaaldrich.com For complex mixtures, temperature programming, where the column temperature is increased during the analysis, is often employed to achieve optimal separation. mst.dk
Advanced Characterization of Interfacial and Supramolecular Behavior
The intricate behavior of dodecyl ethers at interfaces and their tendency to form complex supramolecular structures in solution are central to their functionality. Advanced analytical methodologies are employed to elucidate these characteristics, providing critical insights into their performance in various applications. These techniques allow for the detailed examination of micellar structures, interfacial properties, and binding interactions.
Small-Angle X-ray Scattering (SAXS) for Micellar Structures
Small-Angle X-ray Scattering (SAXS) is a powerful technique for quantifying nanoscale density differences within a sample, making it ideal for characterizing the size, shape, and distribution of micelles. rsc.org By analyzing the elastic scattering pattern of X-rays at very small angles (typically 0.1–10°), researchers can obtain structural information on macromolecules and partially ordered systems with dimensions between 1 and 100 nm. rsc.org In the study of dodecyl ethers, SAXS provides invaluable data on the formation and morphology of their aggregates in solution.
Research has shown that for nonionic surfactants like poly(oxyethylene) dodecyl ethers, SAXS is instrumental in investigating micellar growth. For instance, in mixed surfactant systems of sodium dodecyl sulfate (B86663) (SDS) and poly(oxyethylene) this compound (C12EOn), SAXS data confirmed the one-dimensional growth of micelles. researchgate.netifpenergiesnouvelles.fr This growth is more pronounced in systems with shorter ethylene oxide (EO) chains, such as C12EO3, which demonstrates more effective micellar growth compared to C12EO4. researchgate.netifpenergiesnouvelles.fr
Further studies using SAXS have explored the structural changes of this compound micelles in response to environmental changes. For example, the structure of octaethyleneglycol mono n-dodecyl ether (C12E8) micelles in aqueous 1,4-dioxane (B91453) solutions was investigated, revealing a transition from normal core-shell discus micelles to reverse core-shell discus micelles as the concentration of 1,4-dioxane increased. researchgate.net This highlights the ability of SAXS to not only determine static structures but also to monitor dynamic morphological changes. researchgate.net The interpretation of SAXS data can be complex due to the intrinsic disorder and shape fluctuations of micelles; however, combining experimental data with all-atom simulations can yield highly detailed models of micellar structure. google.comnih.gov
| 1,4-Dioxane Concentration (%) | Micelle Structure Type | Description |
|---|---|---|
| 0 - 40% | Normal Core-Shell Discus Micelles | Micelles possess a hydrophobic core and a hydrophilic shell, which are thermodynamically stable in aqueous solution. |
| 40 - 60% | Transition Phase | A structural change occurs, suggesting a shift in the micellar morphology. |
| > 60% | Reverse Core-Shell Discus Micelles | Micelles are suggested to have a hydrophilic core and a hydrophobic shell, adapting to the increased concentration of the less polar 1,4-dioxane. |
Surface Tension and Rheological Measurements
The performance of dodecyl ethers as surfactants is fundamentally linked to their ability to modify surface and bulk fluid properties. Surface tension and rheological measurements are critical for quantifying these effects.
Surface tension measurements, often conducted using techniques like the Wilhelmy plate or drop shape analysis, reveal the efficiency and effectiveness of a surfactant at an interface. scientific.netuni-bayreuth.de Studies on oxyethylene dodecyl ethers (C12En) have shown that increasing the number of oxyethylene groups in the molecule influences surface properties. For instance, in aqueous solutions, long-range attractive forces between hydrophobic polyethylene surfaces were observed to decrease in magnitude as the number of oxyethylene groups in the C12En surfactant increased. researchgate.net Repulsive forces were even observed when the number of oxyethylene groups was greater than four. researchgate.net This corresponds to a decrease in the interfacial energy between the polyethylene surface and the surfactant solution. researchgate.net
Rheological measurements characterize the flow and deformation behavior of this compound solutions, which is particularly important for applications involving gels, emulsions, and foams. The addition of poly(oxyethylene) this compound to aqueous solutions of other surfactants, like sodium dodecyl sulfate (SDS), can lead to a sharp increase in viscosity, forming highly viscoelastic solutions. researchgate.netifpenergiesnouvelles.fr This behavior is characteristic of the formation of entangled wormlike micelles. researchgate.netifpenergiesnouvelles.fr The oscillatory-shear rheological behavior of these systems can often be described by the Maxwell model at low frequencies. researchgate.netifpenergiesnouvelles.fr The rheological properties are also influenced by the composition of the surfactant mixture; for example, replacing C12EO4 with C12EO3 in an SDS system leads to more effective micellar growth and a higher maximum zero-shear viscosity. researchgate.netifpenergiesnouvelles.fr In other systems, such as natural rubber latex, the addition of polyoxyethylene this compound increases the elastic modulus and relative viscosity compared to the latex system alone, which is attributed to stronger colloidal forces.
| Surfactant | Number of EO Groups (n) | Measured Pull-off Force (mJ/m²) between PE Surfaces | Calculated Interfacial Energy (mJ/m²) (JKR Model) |
|---|---|---|---|
| C12E1 | 1 | ~500 | 43 - 47 |
| C12E7 | 7 | ~150 | ~18 |
PE = Polyethylene
Microscopy Techniques for Morphological Analysis (e.g., SEM)
Scanning Electron Microscopy (SEM) is a vital tool for the morphological analysis of materials at the micro- and nanoscale. It produces high-resolution images of a sample's surface topography by scanning it with a focused beam of electrons and detecting the resulting secondary or backscattered electrons. In the context of this compound research, SEM is used to visualize the structure of formulations such as emulsions, gels, and polymer composites where dodecyl ethers are a key component.
For example, SEM has been employed to observe the morphology of products synthesized using polyoxyethylene lauryl ether. In one study, the formation of a microscopically heterogeneous product from the polymerization of sucrose (B13894) with polyoxyethylene (23) lauryl ether was confirmed with SEM images. researchgate.net The technique is also used to analyze the surface of materials treated with this compound-containing formulations. SEM micrographs can show how a sizing agent, potentially emulsified with a this compound derivative, forms a smooth film covering carbon fibers.
In the study of multiphase systems, cryogenic SEM (cryo-SEM) is particularly valuable. This technique involves shock-freezing the sample to preserve its native structure, which is then fractured and imaged. researchgate.net Cryo-SEM has been used to visualize the structure of microemulsions and nanoemulsions. researchgate.netscientific.net For instance, research on the formation of nanoemulsions from tetraethylene glycol monothis compound (C12E4) microemulsions would rely on such advanced microscopy to directly observe the size and structure of the resulting droplets. scientific.net These direct visual analyses complement data from scattering and rheological studies to provide a comprehensive understanding of the supramolecular structures formed by dodecyl ethers.
Electromotive Force and Microcalorimetry in Binding Studies
The interaction of this compound surfactants with other molecules, such as polymers and dendrimers, is crucial for the performance of many formulated products. Electromotive force (EMF) measurements and isothermal titration microcalorimetry (ITC) are two key techniques used to study these binding phenomena.
EMF measurements, typically employing a surfactant-selective electrode, can monitor the concentration of free surfactant monomers in a solution. This allows for the determination of critical aggregation concentrations and the study of binding processes. For example, studies on the interaction between hexaethyleneglycol monothis compound (C12EO6) and dendrimers have used EMF and ITC. While C12EO6 showed limited, noncooperative binding with certain dendrimers, driven by hydrophobic interactions, the anionic surfactant SDS exhibited strong binding. In another study, EMF was used to monitor the desorption of SDS from a polymer (poly(vinylpyrrolidone)) upon the addition of C12EO6, demonstrating the formation of mixed micelles on the polymer chain and in the bulk solution.
Isothermal titration microcalorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding enthalpy (ΔH), stoichiometry (n), and binding constant (K). ITC experiments have shown no significant binding effects when monitoring the interaction of cationic surfactants or C12EO6 with certain dendrimers, in contrast to the strong interactions observed with anionic surfactants like SDS. The combination of EMF and ITC provides a powerful approach to understanding the driving forces behind surfactant-polymer and surfactant-dendrimer complexation, revealing the roles of hydrophobic and electrostatic interactions.
| System Studied | Technique(s) Used | Key Findings | Reference |
|---|---|---|---|
| Hexaethyleneglycol monothis compound (C12EO6) and Dendrimers (DABn, DABnPy) | EMF, ITC | C12EO6 shows limited, noncooperative binding driven by hydrophobic interactions with some dendrimers. | |
| SDS, C12EO6, and Poly(vinylpyrrolidone) (PVP) | EMF, ITC, SANS | Addition of C12EO6 systematically removes bound SDS from the PVP chain, forming mixed SDS/C12EO6 micelles. | |
| C12EO6 and PAMAM Dendrimers | ITC | No significant binding effects were observed, in contrast to strong binding with SDS. |
SDS = Sodium Dodecyl Sulfate; EMF = Electromotive Force; ITC = Isothermal Titration Calorimetry; SANS = Small-Angle Neutron Scattering; DABn = Poly(1,4-diaminobutane) dendrimers; DABnPy = Poly(pyrrolidone-1,4-diaminobutane) dendrimers; PAMAM = Poly(amidoamine) dendrimers.
Structure Activity Relationships and Molecular Design of Dodecyl Ether Compounds
Impact of Alkyl Chain Length and Branching on Functional Properties
The length and branching of the alkyl chain in dodecyl ether and related surfactants are fundamental determinants of their physicochemical properties. The dodecyl (C12) chain, in particular, represents a balance between hydrophobic character and water solubility, making it a common feature in many commercially important surfactants.
Elongating the alkyl chain in a homologous series of surfactants generally leads to a decrease in the critical micelle concentration (CMC), signifying a greater tendency to form micelles in solution. academie-sciences.fr This is attributed to increased hydrophobic interactions among the longer alkyl chains. researchgate.net For instance, studies on gemini (B1671429) surfactants, which contain two hydrophobic tails, show that the CMC values decrease as the alkyl chain length increases. academie-sciences.fr This trend is also observed in other surfactant classes, where a steady decrease in CMC is seen as the hydrocarbon chain is extended.
The length of the alkyl chain also influences the dynamics of hydrogels modified with these chains. Longer alkyl side chains result in higher "glass"-transition temperatures and slower dynamics due to enhanced hydrophobic interactions. acs.org In the context of conjugated polymers, the length of the alkyl side chains, including dodecyl chains, can control the formation of different semi-crystalline phases, which in turn affects the material's optical and electronic properties. rsc.org For example, intermediate-length alkyl chains like dodecyl can selectively form one of two distinct semi-crystalline phases depending on the solvent used. rsc.org
Branching in the alkyl chain can also have a significant impact. While linear alkyl chains tend to pack more efficiently, branching can disrupt this packing, leading to changes in melting points, viscosity, and interfacial behavior.
Below is a table illustrating the effect of alkyl chain length on the Critical Micelle Concentration (CMC) of bis(N-alkyl-N,N-dimethylethylammonium)ether dibromides.
| Alkyl Chain Length | CMC (mM) |
| 4 | 158.5 |
| 12 | 1.047 |
| 18 | 0.033 |
This table demonstrates the inverse relationship between the length of the alkyl chain and the critical micelle concentration.
Influence of Ethereal Linkages and Terminal Functional Groups
The ether linkage (-O-) is a defining feature of this compound compounds, imparting a moderate polarity to the molecule. solubilityofthings.com This oxygen atom can act as a hydrogen bond acceptor, influencing the solubility and interaction of the molecule with polar solvents and other chemical species. pressbooks.pub The geometry of the C-O-C bond is approximately tetrahedral, similar to water. libretexts.org
The introduction of different terminal functional groups to this compound derivatives can dramatically alter their properties and applications. For example:
Polyethoxylated derivatives , such as those with multiple ethylene (B1197577) oxide units (e.g., PEG-5 dodecyl phenyl ether), exhibit enhanced water solubility while retaining hydrophobic characteristics, making them effective surfactants and emulsifiers. vulcanchem.com
Fluorinated derivatives , like Dodecyl [2-(trifluoromethyl)phenyl] ether, have enhanced hydrophobic properties and altered reactivity due to the presence of the trifluoromethyl group. vulcanchem.com
Nitroaromatic ethers , such as [12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether, are utilized in advanced sensor technologies. The nitrophenyl group contributes to the compound's lipophilicity, allowing it to function as a plasticizer in ion-selective electrodes.
Amine and carboxylic acid groups can be introduced to create surfactants with specific pH-responsive behaviors and biological activities. For instance, N-dodecyl-beta-alanine is a surfactant that can significantly reduce the surface tension of water. mdpi.com
The following table provides examples of how different terminal functional groups affect the properties and applications of this compound derivatives.
| Derivative | Terminal Functional Group | Key Property Change | Application |
| PEG-5 dodecyl phenyl ether | Polyethylene (B3416737) glycol (PEG) | Enhanced water solubility | Emulsifier |
| Dodecyl [2-(trifluoromethyl)phenyl] ether | Trifluoromethyl | Enhanced hydrophobicity | Advanced materials |
| [12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether | Nitrophenyl | Lipophilicity, plasticizing effect | Ion-selective sensors |
| N-dodecyl-beta-alanine | Carboxylic acid and Amine | pH-responsive surface activity | Specialty surfactant |
Rational Design of this compound Derivatives for Specific Applications
The ability to tune the properties of this compound compounds through structural modifications allows for their rational design for specific and advanced applications.
Optimizing Interfacial Activity and Emulsifying Properties
The design of this compound derivatives for optimal interfacial activity is a key area of research. By adjusting the balance between the hydrophobic dodecyl chain and the hydrophilic headgroup, surfactants can be tailored for specific oil/water systems. The hydrophilic-lipophilic balance (HLB) concept, and more advanced frameworks like the Hydrophilic-Lipophilic-Difference (HLD), are used to predict and optimize the performance of surfactants in emulsions. researchgate.net
For example, the combination of a dodecyl chain with a diglyceryl ether headgroup has been studied for the rational design of oil-in-water nanoemulsions. researchgate.net The number of hydrophilic units, such as glyceryl or ethoxy groups, can be precisely controlled to achieve the desired interfacial tension and emulsion stability. mdpi.comresearchgate.net The process of emulsification involves the migration of these surfactant molecules to the oil-water interface, where they align to reduce interfacial tension, allowing for the formation of stable droplets. researchgate.net
Tailoring Biological Selectivity and Efficacy
This compound derivatives and related compounds are designed for various biological applications, including as antimicrobial agents and in drug delivery systems. The structure-activity relationship is crucial for maximizing efficacy and minimizing off-target effects.
In the design of antimicrobial surfactants, the length of the alkyl chain is a critical factor. Gemini surfactants with a dodecyl (C12) chain often exhibit potent antimicrobial activity. However, increasing the chain length beyond a certain point can lead to a "cut-off effect," where the activity decreases due to limited solubility in the aqueous phase. mdpi.com
In the context of drug design, dodecyl groups are sometimes incorporated into molecules to enhance their lipophilicity and interaction with biological membranes or protein targets. For example, in the development of inhibitors for enzymes like sphingosine (B13886) kinase, the length of the alkyl substituent is a key parameter. While an octyl chain was found to be optimal in some cases, a dodecyl group led to a loss of inhibitory activity, highlighting the high degree of selectivity. nih.govacs.org The rational design of such compounds involves synthesizing a series of derivatives with varying alkyl chain lengths to identify the optimal structure for biological activity. nih.govdovepress.com
Enhancing Material Performance in Advanced Systems
This compound derivatives are increasingly being explored for their use in advanced materials. Their amphiphilic nature makes them suitable for modifying surfaces, functionalizing nanomaterials, and creating composite materials with specialized properties. vulcanchem.com For instance, 1,8,13-tris(dodecyloxy)triptycene, which contains three this compound chains, can self-assemble into two-dimensional thin films with excellent stability and flexibility, which is promising for the development of novel molecular materials. rsc.org
In the field of polymer chemistry, dodecyl-containing monomers can be used in polymerization-induced self-assembly (PISA) to create block copolymers that form various nanostructures like spheres, worms, and vesicles. sheffield.ac.uk These materials have potential applications in areas such as drug delivery and coatings. The dodecyl group's influence on solubility and phase separation is also leveraged in the development of functional polymers for electronics and hydrogels. acs.orgrsc.org For example, in conjugated polymers for organic electronics, the dodecyl side chains play a crucial role in controlling the polymer's solid-state packing and, consequently, its charge transport properties. rsc.org
Q & A
Q. What are the most reliable methods for synthesizing dodecyl ether derivatives, and how do reaction conditions influence yield?
this compound synthesis typically involves alkylation or phase-transfer catalysis. For example:
- Microwave-assisted synthesis (e.g., dodecyl glycidyl ether) optimizes reaction time and energy efficiency. Key factors include microwave power (e.g., 300–500 W) and radiation duration (10–20 minutes), which can increase yields to >85% .
- Phase-transfer catalysis (e.g., using TBAB) enhances interfacial reactivity in biphasic systems, with molar ratios of epichlorohydrin to dodecanol (1:1.2) critical for minimizing side products .
- Alkylation reactions (e.g., branched dodecyl phenol polyoxyethylene ethers) require controlled ethylene oxide addition to tune surfactant properties, with yields >90% achievable under inert atmospheres .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, and lab coats are mandatory. Respiratory protection (e.g., N95 masks) is advised for aerosol-prone procedures .
- Ventilation: Use fume hoods for volatile reactions. Local exhaust systems prevent inhalation risks .
- Disposal: Incinerate with post-combustion scrubbers for non-recyclable waste. Avoid environmental release due to unknown biodegradability .
Q. How can researchers characterize this compound purity and structural integrity?
- Chromatography: Gas chromatography (GC) with non-polar columns (e.g., DB-5) resolves homologs using retention indices (e.g., Van Den Dool and Kratz method) .
- Spectroscopy: IR confirms ether linkages (C-O-C stretch at 1100–1250 cm⁻¹), while ¹H NMR identifies alkyl chain integration (δ 0.8–1.5 ppm for methyl/methylene groups) .
- Mass Spectrometry: High-resolution MS (e.g., NIST database) validates molecular ions (e.g., m/z 215.2 for dodecyl nonyl ether) .
Advanced Research Questions
Q. How can conflicting data on this compound surfactant performance be resolved in comparative studies?
- Controlled Variables: Standardize metrics like critical micelle concentration (CMC) using tensiometry under fixed temperature (25°C) and ionic strength (0.1 M NaCl) .
- Structural Variants: Compare linear vs. branched ethers (e.g., c-DPEOn vs. b-DPEOn) to isolate effects of molecular geometry on surface tension reduction (e.g., branched variants show 20% higher wetting efficiency) .
- Replicate Conditions: Cross-validate methods (e.g., pendant drop vs. Wilhelmy plate) to address instrument-specific discrepancies .
Q. What thermodynamic parameters are critical for analyzing this compound solvation behavior?
- Enthalpy-Entropy Compensation: Use van’t Hoff plots to derive ΔH (enthalpy) and ΔS (entropy) of micellization. For sodium dodecyl sulfate (SDS), ΔH ranges from −5 to −10 kJ/mol, with ΔS > 0 indicating entropy-driven aggregation .
- Temperature Dependence: Calorimetry (e.g., ITC) reveals phase transitions; e.g., this compound sulfates exhibit lower cloud points at high salinity .
Q. How can researchers design experiments to address gaps in this compound’s environmental impact data?
- Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure biological oxygen demand (BOD) over 28 days. Note: Existing SDS show BOD50 < 60%, suggesting persistence .
- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (EC₅₀) and algae growth inhibition studies (OECD 201). Current data gaps for this compound require extrapolation from analogous surfactants .
Q. What strategies optimize this compound-based block copolymers for drug delivery applications?
- Polymerization Control: Use living cationic polymerization (e.g., dodecyl vinyl ether) to achieve ABA-type triblock copolymers with PEG cores. Monitor molecular weight distribution (PDI < 1.2) via GPC .
- Self-Assembly Tuning: Adjust hydrophilic-lipophilic balance (HLB) by varying ethylene oxide units. For example, 10–15 EO units enhance colloidal stability in physiological pH .
Q. How do impurities in industrial-grade this compound precursors affect experimental reproducibility?
- Purity Assessment: GC-MS detects branched olefin contaminants (e.g., in non-terminal dodecene), which reduce alkylation efficiency by 15–30% .
- Purification Protocols: Distill precursors at 100–120°C under reduced pressure (10 mmHg) or use column chromatography (silica gel, hexane/ethyl acetate) .
Methodological Notes
- Data Gaps: Prioritize peer-reviewed studies over vendor SDS (e.g., www.MedChemExpress.com excluded due to liability disclaimers) .
- Ethical Compliance: Adhere to institutional protocols for hazardous waste and PPE, especially for unclassified risks (e.g., undefined carcinogenicity) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
